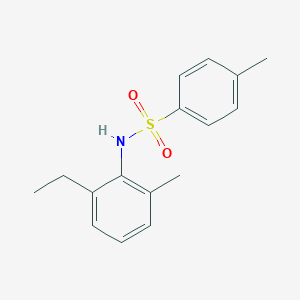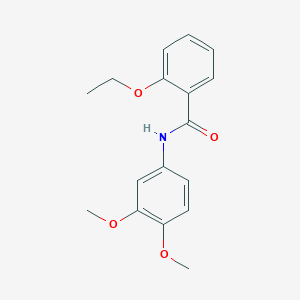
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide, also known as Efaroxan, is a chemical compound that has been extensively researched for its potential therapeutic applications. Efaroxan belongs to the class of compounds known as imidazoline receptor ligands, which have been found to have a variety of physiological and pharmacological effects. In
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiology, and endocrinology. In neuroscience, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been shown to have a vasodilatory effect and may be useful in the treatment of hypertension. In endocrinology, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to have an insulinotropic effect and may be useful in the treatment of diabetes.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide exerts its pharmacological effects by binding to imidazoline receptors, which are located in various tissues throughout the body. Imidazoline receptors are involved in the regulation of various physiological processes such as blood pressure, glucose homeostasis, and neuroprotection. By binding to these receptors, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide can modulate the activity of various signaling pathways and produce its pharmacological effects.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects depending on the tissue and cell type. In the brain, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In the cardiovascular system, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to have a vasodilatory effect and may reduce blood pressure. In the pancreas, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has been found to stimulate insulin secretion and may be useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its well-characterized pharmacological effects and its availability as a commercial compound. However, there are also limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide, including the development of more potent and selective imidazoline receptor ligands, the investigation of its potential therapeutic applications in other diseases such as cancer, and the exploration of its mechanism of action at the molecular level.
Conclusion:
In conclusion, N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiology, and endocrinology. N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide exerts its pharmacological effects by binding to imidazoline receptors, which are involved in the regulation of various physiological processes. Despite its potential advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-ethyl-6-methylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
Fórmula molecular |
C16H19NO2S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-14-7-5-6-13(3)16(14)17-20(18,19)15-10-8-12(2)9-11-15/h5-11,17H,4H2,1-3H3 |
Clave InChI |
YNCQUZFZSSIMQF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)C |
SMILES canónico |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)

